2-chloro-N-(2,4-dimethoxyphenyl)propanamide

Description

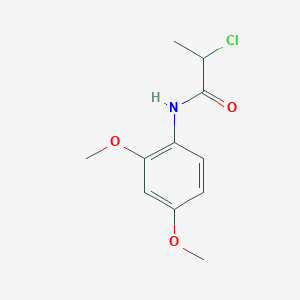

2-Chloro-N-(2,4-dimethoxyphenyl)propanamide is a chlorinated propanamide derivative featuring a 2,4-dimethoxyphenyl substituent. The compound’s structure combines a propanamide backbone with a chlorine atom at the second carbon and a 2,4-dimethoxy-substituted aromatic ring. This dual functionality likely influences its physicochemical properties, such as solubility and lipophilicity, as well as its reactivity in synthetic or biological contexts.

Properties

IUPAC Name |

2-chloro-N-(2,4-dimethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-7(12)11(14)13-9-5-4-8(15-2)6-10(9)16-3/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDDVJHJHFHNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)propanamide typically involves the reaction of 2,4-dimethoxyaniline with 2-chloropropionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

2-chloro-N-(2,4-dimethoxyphenyl)propanamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. It is known to bind to certain proteins and enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers and Halogen Substitution

- This minor structural variation could alter steric interactions and electronic effects, impacting binding affinity in biological systems or reactivity in synthetic pathways.

2-Chloro-N-(4-chloro-2-fluorophenyl)propanamide ():

Substitutes the dimethoxyphenyl group with a dichloro-fluorophenyl moiety. The electron-withdrawing fluorine and chlorine atoms likely reduce electron density on the aromatic ring, affecting solubility and intermolecular interactions compared to the dimethoxy analog .

Substituent Variations on the Aromatic Ring

- 3-(2,4-Dimethoxyphenyl)-N-(4-methylpyridin-2-yl)propanamide (): Replaces the chloro group with a methylpyridinyl substituent.

- N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide (): Features a benzothiazole group instead of dimethoxyphenyl. Benzothiazoles are known for their role in antitumor and antimicrobial agents, suggesting divergent biological targets compared to the dimethoxy-substituted compound .

Functional Group Modifications

- 2-Chloro-N-(3-(triethoxysilyl)propyl)propanamide (CTP) (): Contains a triethoxysilyl group, enabling surface immobilization for polymer brush synthesis.

- 2-Chloro-N-(4-cyanophenyl)propanamide (): Substitutes dimethoxy with a cyano group.

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-chloro-N-(2,4-dimethoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 245.68 g/mol. The presence of chlorine and methoxy groups on the aromatic ring enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. It has been shown to inhibit certain enzymatic activities, which can lead to various biological effects such as:

- Inhibition of Cell Proliferation : The compound has demonstrated the ability to suppress cell growth in various cancer cell lines.

- Enzyme Inhibition : It interacts with enzymes involved in critical biochemical pathways, potentially altering their functions .

Structure-Activity Relationships (SAR)

The efficacy of this compound is influenced by its structural features. Modifications to the aromatic ring or the amide group can significantly affect its biological activity. For instance, compounds with different substituents on the phenyl ring exhibited varied binding affinities and potencies against target enzymes .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-chloro-N-(2,5-dimethoxyphenyl)propanamide | Structure | Moderate anticancer activity |

| 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide | Structure | Higher enzyme inhibition compared to parent compound |

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, particularly in breast and colon cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Enzyme Inhibition : In a series of assays designed to measure enzyme activity, this compound was found to inhibit specific phosphatases involved in signaling pathways critical for cell survival and proliferation. This inhibition led to decreased phosphorylation states of key proteins involved in cancer progression .

- Antimicrobial Properties : The compound was also tested for antimicrobial activity against various bacterial strains. It showed promising results against Gram-positive bacteria, suggesting potential applications in treating infections .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.

- Metabolism : Initial studies suggest that it undergoes metabolic transformations that could influence its efficacy and safety profiles.

- Excretion : The elimination half-life and routes of excretion remain subjects for further investigation.

Q & A

Q. What are common synthetic routes for preparing 2-chloro-N-(2,4-dimethoxyphenyl)propanamide, and what factors influence reaction yields?

Answer:

- Stepwise synthesis : Acyl chloride intermediates (e.g., chloro-propanoyl chloride) can react with 2,4-dimethoxyaniline under anhydrous conditions in dichloromethane or THF. Catalytic triethylamine is often used to neutralize HCl byproducts .

- Yield optimization : Reaction yields (typically 75–85%) depend on stoichiometric ratios, temperature control (0–25°C), and purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Key considerations : Moisture-sensitive intermediates require inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–3.9 ppm), chloro-propanamide (δ 1.5–2.1 ppm for CH₃, δ 4.3–4.5 ppm for CH₂Cl), and aromatic protons (δ 6.5–7.2 ppm). Compare with computed spectra for validation .

- HPLC : Purity assessment (>98%) using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal diffraction (e.g., monoclinic P2₁/c space group) resolves bond angles and steric effects .

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation (H333) and skin contact (H315/H313) .

- Waste disposal : Collect chlorinated byproducts in halogenated waste containers for incineration .

- Emergency measures : For eye exposure, rinse with water for 15 minutes (P305+P351) and remove contaminated clothing (P280) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:

- Reaction path modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates, identifying energy barriers for chlorination steps .

- Solvent screening : COSMO-RS simulations evaluate solvent polarity effects on reaction kinetics (e.g., THF vs. DMF) .

- Machine learning : Train models on existing amide synthesis datasets to predict optimal catalyst (e.g., DMAP vs. pyridine) and temperature conditions .

Q. How can discrepancies in experimental and theoretical NMR data be resolved?

Answer:

- Dynamic effects : Use relaxed scans (DFT) to model conformational flexibility (e.g., rotation of methoxy groups) causing peak splitting .

- Solvent corrections : Apply IEF-PCM solvent models to theoretical spectra to match experimental CDCl₃ or DMSO-d₆ environments .

- Cross-validation : Compare with analogous compounds (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) to isolate electronic vs. steric contributions .

Q. What strategies mitigate chlorinated byproduct formation during synthesis?

Answer:

- Selective quenching : Add NaHCO₃ after acylation to neutralize excess acyl chloride, reducing dichlorinated impurities .

- Temperature control : Maintain reactions below 25°C to suppress Friedel-Crafts alkylation side reactions (common with electron-rich aromatics) .

- Purification : Use preparative HPLC with gradient elution (10→90% acetonitrile) to isolate minor byproducts .

Q. How can stability studies under varying conditions (pH, light, temperature) be designed?

Answer:

- Forced degradation : Expose samples to UV light (254 nm), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 40°C for 48 hours. Monitor degradation via LC-MS .

- Kinetic analysis : Plot degradation rates (Arrhenius plots) to predict shelf-life at 25°C .

- Protective measures : Recommend amber glass storage with desiccants to prevent photolysis and hydrolysis .

Data Contradictions and Resolution

- Safety data conflicts : (H313) vs. (H315) highlights variability in skin irritation potential. Contextual factors (purity, solvent residues) must be validated via patch testing .

- Synthetic yields : Differences in reported yields (80% vs. 84%) may stem from purification methods (recrystallization vs. chromatography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.